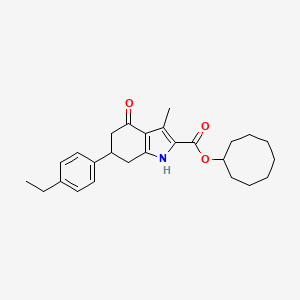
1-(cyclopentyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
Description
Synthesis Analysis
The synthesis of morpholinyl derivatives often involves a series of steps including bromination, amination, cyclization, and acidification, as seen in the synthesis of related compounds. For example, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized via a divergent synthetic method starting from 2-bromo-1-(2-fluorophenyl)-1-propanone, showcasing a methodology that could be adapted for our compound of interest (Tan Bin, 2010).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often elucidated using crystallography and spectroscopy. For instance, the crystal structure of related morpholine compounds reveals the conformations and spatial arrangements of atoms within the molecule, which are crucial for understanding the compound's reactivity and interactions (A. Hu, Gao Cao, Xin Xiao, Hong-yan Wu, 2006).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including cycloadditions, Mannich reactions, and reductive aminations, which are pivotal in synthesizing potential potent cytotoxic agents and other biologically active molecules (E. Mete, H. Gul, C. Kazaz, 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are vital for understanding the compound's behavior in different environments. The detailed crystallographic analysis provides insights into the molecular geometry, which influences the physical properties and stability of the compound (Xu Qiu-yan, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for participating in specific reactions, are crucial for applications in synthesis and drug design. Studies on morpholine derivatives have shown diverse reactivity patterns, which can be leveraged to design molecules with desired functionalities (Ludmila A. Rodinovskaya, A. M. Shestopalov, K. S. Chunikhin, 2002).
properties
IUPAC Name |
1-cyclopentyloxy-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3.ClH/c1-11-7-15(8-12(2)18-11)9-13(16)10-17-14-5-3-4-6-14;/h11-14,16H,3-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCRTYZHHCNXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4539178.png)

![4-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]morpholine](/img/structure/B4539194.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4539199.png)



![N-(4-fluorophenyl)-2-[2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4539224.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4539226.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4539233.png)
![5-(2,4-dichlorophenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4539240.png)
![ethyl 4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B4539264.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4539267.png)
![5-[(3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4539274.png)